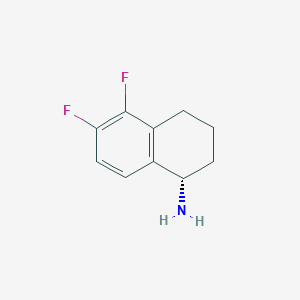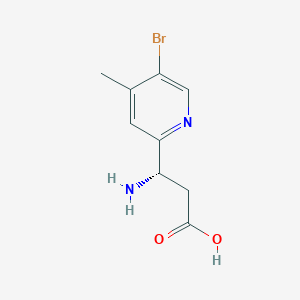
4-Chlorophthalazine-6-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Chlorophthalazine-6-carbonitrile is a heterocyclic compound that belongs to the phthalazine family. It is characterized by the presence of a chlorine atom at the 4th position and a nitrile group at the 6th position on the phthalazine ring.
準備方法
Synthetic Routes and Reaction Conditions: One common method includes the reaction of 4-chlorophthalazine with cyanogen bromide under controlled conditions .
Industrial Production Methods: Industrial production of 4-Chlorophthalazine-6-carbonitrile often employs large-scale chlorination and nitrile introduction processes. These methods are optimized for high yield and purity, utilizing advanced catalytic systems and continuous flow reactors to ensure efficiency and scalability .
化学反応の分析
Types of Reactions: 4-Chlorophthalazine-6-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines and thiols.
Oxidation and Reduction: The nitrile group can be reduced to amines or oxidized to carboxylic acids under specific conditions.
Common Reagents and Conditions:
Substitution: Reagents like sodium amide or thiourea in polar solvents.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Major Products:
Substitution: Formation of 4-aminophthalazine-6-carbonitrile.
Reduction: Conversion to 4-chlorophthalazine-6-amine.
Oxidation: Production of 4-chlorophthalazine-6-carboxylic acid.
科学的研究の応用
4-Chlorophthalazine-6-carbonitrile has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Medicine: Explored for its role in developing new pharmaceuticals, particularly in targeting cancer cells.
Industry: Utilized in the production of advanced materials and as a precursor for various chemical syntheses.
作用機序
The mechanism of action of 4-Chlorophthalazine-6-carbonitrile involves its interaction with cellular targets, leading to the inhibition of specific enzymes and pathways. For instance, it has been shown to inhibit the vascular endothelial growth factor receptor (VEGFR), which plays a crucial role in angiogenesis and tumor growth . This inhibition disrupts the signaling pathways essential for cancer cell proliferation and survival .
類似化合物との比較
4-Chlorophthalazine: Lacks the nitrile group, making it less versatile in certain chemical reactions.
6-Cyanophthalazine:
4-Bromophthalazine-6-carbonitrile: Similar structure but with a bromine atom instead of chlorine, leading to different reactivity and applications.
Uniqueness: 4-Chlorophthalazine-6-carbonitrile is unique due to the presence of both chlorine and nitrile groups, which confer distinct chemical properties and reactivity. This dual functionality makes it a valuable compound in synthetic chemistry and pharmaceutical research .
特性
分子式 |
C9H4ClN3 |
|---|---|
分子量 |
189.60 g/mol |
IUPAC名 |
4-chlorophthalazine-6-carbonitrile |
InChI |
InChI=1S/C9H4ClN3/c10-9-8-3-6(4-11)1-2-7(8)5-12-13-9/h1-3,5H |
InChIキー |
MFPUKWNRUOFCGK-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=CN=NC(=C2C=C1C#N)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


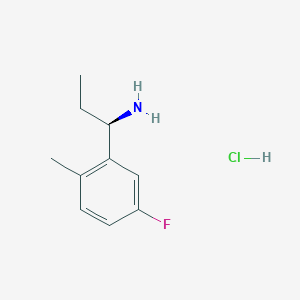
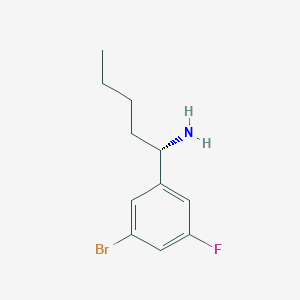
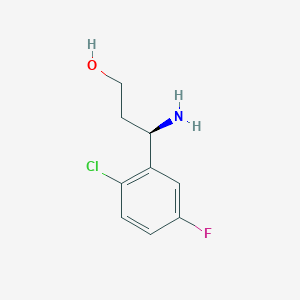
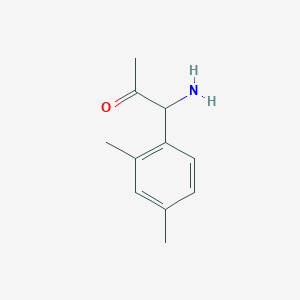

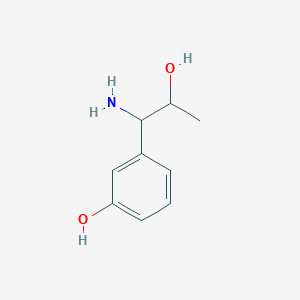
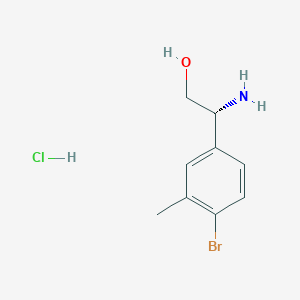

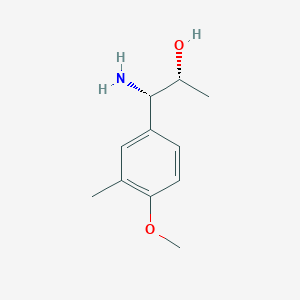
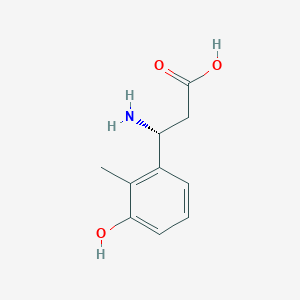
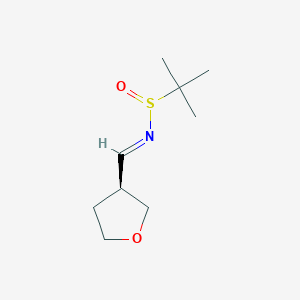
![Benzyl 9-formyl-2-oxa-7-azaspiro[4.4]nonane-7-carboxylate](/img/structure/B13046081.png)
